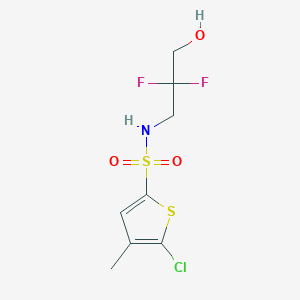![molecular formula C13H19N5 B6628499 N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine (referred to as TAK-659) is a small molecule inhibitor that targets protein kinases. It has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of various types of cancer and autoimmune diseases. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. It has been demonstrated to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for BTK, which reduces the risk of off-target effects. However, TAK-659 also has limitations, including its low solubility in water and its potential for toxicity at high doses.
Future Directions
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of hematological malignancies, such as lymphoma and leukemia. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, future studies could investigate the use of TAK-659 in combination with other therapies, such as chemotherapy and immunotherapy. Finally, further research is needed to optimize the synthesis method of TAK-659 and to improve its pharmacokinetic properties.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and their subsequent reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been described in detail in several research papers and patents.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. Several research studies have investigated the efficacy of TAK-659 in various types of cancer, including lymphoma, leukemia, and solid tumors.
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-10-12(6-5-7-14-10)15-8-11-9-18(17-16-11)13(2,3)4/h5-7,9,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDTKJHSLHYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=CN(N=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)


![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![2-Fluoro-5-[(6-methoxypyridin-2-yl)methylamino]benzoic acid](/img/structure/B6628455.png)
![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628469.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
![2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6628500.png)
